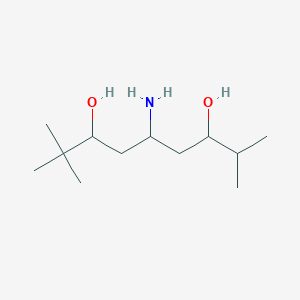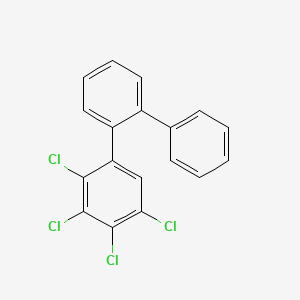
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms arranged in a unique structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-3,8-dimethylquinoxaline with an imidazole derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological and chemical properties .
科学研究应用
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 2-Methylthio-3,8-dimethylquinoxaline
- Imidazo[1,2-a]quinoxaline derivatives
- Benzimidazole derivatives
Uniqueness
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its sulfur-containing imidazoquinoxaline structure sets it apart from other quinoxaline derivatives, making it a valuable compound for various applications .
属性
CAS 编号 |
108905-67-5 |
|---|---|
分子式 |
C12H12N4S |
分子量 |
244.32 g/mol |
IUPAC 名称 |
3,8-dimethyl-2-methylsulfanylimidazo[4,5-f]quinoxaline |
InChI |
InChI=1S/C12H12N4S/c1-7-6-13-8-4-5-9-11(10(8)14-7)15-12(17-3)16(9)2/h4-6H,1-3H3 |
InChI 键 |
ZAIKDJJNOQHFDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
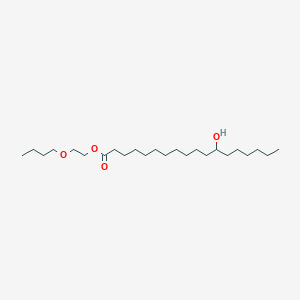
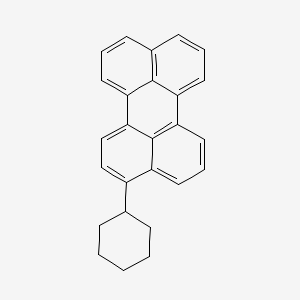


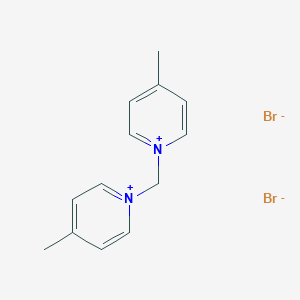
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
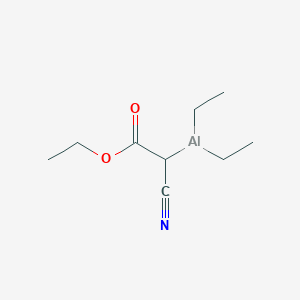

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
